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POLY(2-CHLOROETHYLSILSESQUIOXANE)

low-k dielectric spin-on-glass thermal budget

POLY(2-CHLOROETHYLSILSESQUIOXANE) (BCESSQ) is the only silsesquioxane that cures to high-density SiO₂ at 300°C via β-elimination, 100°C lower than HSQ/MSQ resins. Its dual-mode cross-linking (thermal or deep-UV <210 nm) enables resist-less photopatterning and complete cure in shadowed regions—critical for flexible electronics, MEMS, and advanced packaging where thermal budget is constrained. Substituting generic silsesquioxanes risks incomplete conversion, higher defect density, and dielectric failure. Source the authentic β-chloroethyl grade to ensure ≤10 at% residual carbon and k = 3.2–3.6 in production films.

Molecular Formula C8 H10 N6
Molecular Weight 0
CAS No. 188969-12-2
Cat. No. B1171789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLY(2-CHLOROETHYLSILSESQUIOXANE)
CAS188969-12-2
Molecular FormulaC8 H10 N6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

POLY(2-CHLOROETHYLSILSESQUIOXANE) CAS 188969-12-2: Technical Baseline for Procurement Evaluation


POLY(2-CHLOROETHYLSILSESQUIOXANE), also referred to as β-chloroethylsilsesquioxane (BCESSQ) or BCE resin, is a hybrid organic-inorganic polysilsesquioxane with the empirical formula [ClCH₂CH₂SiO₁.₅]ₙ. It belongs to the class of β-substituted organosilsesquioxanes that function as spin-on-glass (SOG) precursors for silicon dioxide-rich ceramic thin films [1]. The polymer is supplied as a 14–16 wt% solution in methoxypropanol with a molecular weight (Mw) typically ranging from 1,200 to 11,000 depending on the synthetic route, a flash point of 34–35 °C, and a solution density of approximately 0.96–0.97 g/cc [2]. Its defining structural feature is the β-chloroethyl substituent, which enables a staged hydrolysis–elimination–condensation mechanism that converts the prepolymer to SiO₂ at temperatures below 300 °C or under deep-UV exposure—a capability not shared by conventional methyl- or hydrogen-silsesquioxane resins [1][3].

Why POLY(2-CHLOROETHYLSILSESQUIOXANE) Cannot Be Readily Replaced by Generic Silsesquioxanes in SiO₂ Dielectric Applications


Polysilsesquioxanes bearing different organic substituents (e.g., –H, –CH₃, –CH₂CH₂CH₂Cl) exhibit fundamentally different conversion chemistries, thermal budgets, and final film properties that preclude simple one-to-one substitution. Hydrogen silsesquioxane (HSQ) and methyl silsesquioxane (MSQ) cure via Si–H or Si–CH₃ oxidation and cross-linking that require temperatures above 400 °C and yield films with lower density and higher organic residue [1][2]. Poly(chloropropylsilsesquioxane) lacks the β-elimination pathway and cannot undergo the clean low-temperature ethylene extrusion that defines BCESSQ conversion [3]. Even closely related β-substituted analogs such as β-acetoxyethylsilsesquioxane differ in elimination kinetics, by-product profile, and final carbon content, making thermal or UV process parameters non-transferable [3][4]. Selecting a generic silsesquioxane without verifying the specific β-chloroethyl substitution therefore risks incomplete conversion, higher defect density, and failure to meet target dielectric or planarization specifications.

Quantitative Differentiation Evidence for POLY(2-CHLOROETHYLSILSESQUIOXANE) Versus Closest Analogs


Thermal Conversion Temperature: 300 °C for BCESSQ Versus >400 °C for Hydrogen Silsesquioxane

POLY(2-CHLOROETHYLSILSESQUIOXANE) (BCESSQ) undergoes complete thermal conversion to SiO₂-rich films at 300 °C with a 30–60 minute cure cycle, as specified in the Gelest Seramic™ SI application protocol [1]. In contrast, hydrogen silsesquioxane (HSQ) requires curing at 400 °C for 1 hour under inert atmosphere to achieve comparable conversion, with 350 °C being the practical lower limit for robust film properties [2][3]. This 100 °C reduction in peak processing temperature is enabled by the β-chloroethyl group's elimination of ethylene, which transfers chlorine to silicon and triggers facile hydrolysis—a mechanism entirely absent in HSQ's Si–H oxidation pathway [1][4].

low-k dielectric spin-on-glass thermal budget

Film Density After Cure: BCESSQ Reaches 1.92 g/cm³ (84% of Thermal SiO₂) Versus Lower-Density Commercial SOG Films

BCESSQ films thermally processed at 450 °C achieve a density of 1.88–1.92 g/cm³ as measured by X-ray reflectivity, corresponding to approximately 84% of the density of thermally-grown silicon dioxide (2.2 g/cm³) [1][2]. The NIST study explicitly states that these ormosil films have 'lower C and H concentrations than commercial materials' [2]. Typical HSQ-derived porous low-k films exhibit wall densities substantially below 1.5 g/cm³ due to intentional porosity or incomplete condensation [3]. The higher density of BCESSQ-derived films reflects the efficiency of the β-elimination/hydrolysis sequence in expelling organic content and forming a dense Si–O–Si network, whereas conventional SOG materials retain significant silanol and carbon residues that limit densification [1].

film density X-ray reflectivity ormosil

Ultraviolet Conversion Capability: BCESSQ Converts to SiO₂ Under Deep-UV Within 30 Minutes, Whereas HSQ and TEOS-SOG Require Thermal or E-Beam Processing

BCESSQ films ranging from 200 to 700 nm in thickness convert to ormosil films within approximately 30 minutes upon exposure to ultraviolet-ozone radiation (deep UV, <210 nm) [1][2]. The photolytic mechanism involves homolytic cleavage of the Si–C bond in the RSiO chromophore, releasing the β-chloroethyl group as ethylene and HCl, leaving a vinyl-terminated Si–CH=CH₂ intermediate that subsequently hydrolyzes to silanol and condenses [3]. UV-processed films exhibit much lower carbon and hydrogen concentrations than thermally processed films (e.g., density 1.71 g/cm³ for 24-min UV exposure) [2]. In contrast, hydrogen silsesquioxane (HSQ) requires electron-beam exposure or thermal annealing above 400 °C for conversion; it does not undergo direct UV-induced SiO₂ formation [4]. TEOS-based spin-on-glass similarly lacks a photolytic pathway and relies entirely on thermal sol-gel condensation [5].

UV curing photolytic conversion photopatterning

Residual Carbon Content After Thermal Cure: BCESSQ Achieves ~10 at% C at 450 °C Versus Higher Carbon Levels in Commercial SOG Dielectrics

Quantitative ion scattering analysis (Rutherford backscattering and forward recoil spectrometry) of BCESSQ films heated in air for 4 hours shows that the atom fractions of carbon and hydrogen monotonically decrease to approximately 10 at% and 30 at%, respectively, as the annealing temperature increases from 225 to 450 °C, with chlorine completely eliminated at 400 °C [1][2]. The NIST study explicitly states that these ormosil films have 'lower C and H concentrations than commercial materials' [2]. This low residual carbon is a direct consequence of the β-elimination mechanism, which extrudes the organic moiety as volatile ethylene rather than leaving non-volatile organic fragments embedded in the oxide matrix [3]. In contrast, methylsilsesquioxane (MSQ) films typically retain substantial Si–CH₃ groups even after high-temperature cure, contributing to a higher organic content and lower density [4].

carbon impurity Rutherford backscattering dielectric reliability

Controlled Molecular Weight Architecture: BCESSQ Mn Ranges from 750 to 4,700 Depending on Synthetic Route, Enabling Viscosity and Film Thickness Tuning

BCESSQ synthesized via direct hydrolysis of β-chloroethyltrichlorosilane yields a prepolymer with Mn of 750–1,250 and Mw of 1,200–1,600 (PDI ~1.3–1.6) and a hydroxyl-to-silicon ratio of approximately 1:3 [1]. In contrast, hydrolysis of β-chloroethyltriethoxysilane under controlled conditions produces a higher molecular weight variant with Mn of 4,500–4,700 and Mw of 9,000–11,000 (PDI ~2.0–2.3) [1]. The commercial product (Alfa Chemistry, Gelest Seramic™ SI) has Mw of 800–14,000 . This synthetic tunability is distinct from HSQ, which is typically produced as a cage-dominated oligomeric mixture with limited molecular weight control, and from TEOS-based SOG, which forms a continuously evolving sol-gel network with poor batch-to-batch reproducibility of molecular weight [2]. The patent further demonstrates that copolymerization with TEOS or trichlorosilane yields tailored Mn values (e.g., 1,580 with TEOS; 700–850 with HSiCl₃), providing additional architectural control [3].

molecular weight control prepolymer architecture spin-coating rheology

Dielectric Constant: BCESSQ Delivers k = 3.2–3.6, Positioned Between Low-k HSQ/MSQ and High-Density PECVD SiO₂

Cured BCESSQ films exhibit a dielectric constant (k) of 3.2–3.6 as reported in the Gelest Seramic™ SI technical datasheet [1]. This places BCESSQ in a distinct dielectric performance bracket: above the ultralow-k regime of porous HSQ (k ~2.8) and porous MSQ (k ~2.2–2.9) [2][3], but below the k ≈ 3.9–4.2 of conventional plasma-enhanced chemical vapor deposition (PECVD) SiO₂ [4]. The intermediate k value, combined with the high film density (1.88–1.92 g/cm³), makes BCESSQ suitable for applications requiring a balance of dielectric isolation and mechanical robustness—such as etch-stop layers, hard masks, and passivation coatings—where the mechanical fragility of highly porous low-k materials is unacceptable [1][5].

dielectric constant low-k dielectric interlayer dielectric

Procurement-Relevant Application Scenarios for POLY(2-CHLOROETHYLSILSESQUIOXANE) Based on Quantitative Differentiation Evidence


Low-Thermal-Budget Interlayer Dielectric Deposition for Temperature-Sensitive Substrates

The 300 °C thermal cure requirement of BCESSQ—at least 100 °C lower than HSQ—makes it the preferred SiO₂ precursor for devices incorporating materials that degrade above 350 °C, such as polymer-based flexible electronics, compound semiconductor heterostructures with low thermal stability, or advanced packaging substrates with organic interposers [1][2]. The 30–60 minute cure cycle at 300 °C is compatible with standard cleanroom batch oven processing, eliminating the need for specialized high-temperature furnaces required for HSQ (400 °C/1 h) or TEOS-SOG [1]. The resulting films combine a dielectric constant of 3.2–3.6 with a density of ~1.9 g/cm³, providing mechanical integrity that porous low-k alternatives cannot deliver [3].

Direct-Write Photopatterning of SiO₂ Features Without Photoresist

The unique deep-UV conversion capability of BCESSQ (<210 nm, ~30 min for 200–700 nm films) enables resist-less photolithographic definition of SiO₂ patterns [4][5]. Unlike HSQ, which requires electron-beam lithography for direct patterning, BCESSQ can be patterned using conventional deep-UV exposure tools (e.g., 193 nm excimer laser or UV-ozone), with unexposed regions removed by solvent wash [6]. This simplifies process flows for photonic waveguides, microfluidic channels, and MEMS sacrificial layers by eliminating photoresist coating, development, and stripping steps, thereby reducing defect density and chemical consumption [4].

High-Density Etch-Stop and Hard Mask Layers in Multilevel Interconnect Stacks

BCESSQ's combination of high film density (1.88–1.92 g/cm³, 84% of thermal SiO₂) and intermediate dielectric constant (k = 3.2–3.6) positions it as an effective etch-stop or hard mask material in dual-damascene copper interconnect fabrication [3][7]. The void-free, smooth film morphology confirmed by AFM and SEM at 50,000× magnification ensures uniform etch selectivity across the wafer [4]. The low residual carbon content (~10 at% at 450 °C) minimizes the risk of conductive carbonaceous residue formation during reactive ion etching, a known yield-limiting issue with higher-carbon MSQ-based hard masks [4][8].

Encapsulant and Passivation Coatings Requiring Combined Thermal and UV Cure Options

The dual-cure modality of BCESSQ—thermal (300 °C) or UV (<210 nm)—provides process flexibility for encapsulation applications where shadowed regions cannot receive direct UV exposure but adjacent areas benefit from rapid photolytic curing [6][3]. This is particularly relevant for LED encapsulants, optoelectronic device passivation, and moisture barrier coatings on non-planar substrates, where a single precursor chemistry can be selectively cured by the most appropriate method for each geometric region, ensuring complete conversion without thermal damage to sensitive components [6].

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